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Compound of Interest

Compound Name: 4-Tert-butyl-1,3-thiazol-2-amine

Cat. No.: B189682 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 4-Tert-butyl-1,3-thiazol-2-
amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of

4-Tert-butyl-1,3-thiazol-2-amine, a heterocyclic amine of interest in medicinal chemistry and

drug discovery. The information herein is intended to support research and development

activities by providing key data and standardized experimental methodologies.

Core Physicochemical Data
The physicochemical properties of a compound are critical determinants of its pharmacokinetic

and pharmacodynamic behavior. These properties influence its absorption, distribution,

metabolism, excretion (ADME), and overall suitability as a drug candidate. The key

physicochemical parameters for 4-Tert-butyl-1,3-thiazol-2-amine are summarized below.
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Property Value
Significance in Drug
Development

Molecular Formula C₇H₁₂N₂S

Defines the elemental

composition and is the basis

for molecular weight

calculation.

Molecular Weight 156.25 g/mol [1]

Affects diffusion rates and the

ability to cross biological

membranes.

Melting Point 98-103 °C[1]

Indicates purity and solid-state

stability; relevant for

formulation and storage.

LogP (Octanol/Water) 2.0228 (Calculated)[2]

A measure of lipophilicity,

which influences solubility,

permeability, and plasma

protein binding.

Aqueous Solubility Limited (Qualitative)[3]

Crucial for absorption and

formulation; low solubility can

hinder bioavailability.

pKa (Predicted) ~5.5-6.5 (Amine)

Governs the ionization state at

physiological pH, affecting

solubility, receptor binding, and

membrane transport.

Topological Polar Surface Area

(TPSA)
38.91 Å²

Predicts transport properties

such as intestinal absorption

and blood-brain barrier

penetration.

Hydrogen Bond Donors 1

Influences binding interactions

with biological targets and

contributes to solubility.

Hydrogen Bond Acceptors 3 Influences binding interactions

with biological targets and
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contributes to solubility.

Rotatable Bonds 0

A low number suggests

conformational rigidity, which

can be favorable for target

binding.

Note: The pKa value is an estimation based on typical values for 2-aminothiazole derivatives

and has not been experimentally determined from the search results.

Experimental Protocols
Detailed and reproducible methodologies are essential for the accurate determination of

physicochemical properties. The following sections outline standard protocols for key

experiments.

Melting Point Determination (Capillary Method)
This method provides a melting point range, which is indicative of the compound's purity.

Methodology:

Sample Preparation: A small, dry sample of 4-Tert-butyl-1,3-thiazol-2-amine is finely

powdered and packed into a capillary tube to a depth of 2-3 mm.

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the

expected melting point.

Observation: The temperature at which the first drop of liquid appears (onset of melting) and

the temperature at which the entire solid phase has liquefied (completion of melting) are

recorded.

Reporting: The result is reported as a temperature range (e.g., 98-103 °C).

Workflow for Melting Point Determination
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Caption: Workflow for determining melting point via the capillary method.
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LogP Determination (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for experimentally

determining the octanol-water partition coefficient (LogP).[4]

Methodology:

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g.,

phosphate-buffered saline, pH 7.4) are pre-saturated by mixing for 24 hours, followed by

separation.[5]

Sample Dissolution: A known amount of 4-Tert-butyl-1,3-thiazol-2-amine is dissolved in the

pre-saturated aqueous phase. The concentration should be below the solubility limit.

Partitioning: The aqueous solution is mixed with an equal volume of the pre-saturated n-

octanol in a separatory funnel or vial.

Equilibration: The mixture is agitated (shaken) for a set period (e.g., 1-2 hours) to allow for

equilibrium to be reached. The mixture is then allowed to stand until the two phases are

clearly separated.

Concentration Analysis: The concentration of the compound in both the aqueous and n-

octanol phases is determined using a suitable analytical technique, such as UV-Vis

spectroscopy or HPLC.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of

P.[6]

Workflow for LogP Determination
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Caption: Workflow for LogP determination using the shake-flask method.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b189682?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.

[7]

Methodology:

Sample Preparation: A precise amount of 4-Tert-butyl-1,3-thiazol-2-amine is dissolved in a

suitable solvent, typically a co-solvent system like methanol/water, to ensure solubility.[8]

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a

magnetic stirrer.

Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the

amine solution using a burette.[9]

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing

the system to reach equilibrium.[7]

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the pH at the half-equivalence point, where 50% of the

amine has been protonated.[7]

Biological Context: 2-Aminothiazoles as Kinase
Inhibitors
While specific signaling pathway interactions for 4-Tert-butyl-1,3-thiazol-2-amine are not

extensively documented, the broader class of 2-aminothiazole derivatives is well-established

for its wide range of biological activities, including anticancer, anti-inflammatory, and

antimicrobial effects.[2][10] A significant number of these compounds function as kinase

inhibitors.[11][12] Kinases are crucial enzymes that regulate numerous cellular processes, and

their dysregulation is a hallmark of many diseases, particularly cancer.

The 2-aminothiazole scaffold serves as a "privileged structure" that can form key hydrogen

bond interactions within the ATP-binding pocket of various kinases, such as Src family kinases

and Cyclin-Dependent Kinases (CDKs).[13][14] By blocking the ATP binding site, these
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inhibitors prevent the phosphorylation of downstream substrate proteins, thereby interrupting

the signaling cascade that promotes cell proliferation and survival.
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Caption: Generalized pathway showing kinase inhibition by a 2-aminothiazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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